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molecular formula C11H14F2O2 B8635917 2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol

2-(4-(Difluoromethoxy)phenyl)-2-methylpropan-1-ol

Cat. No. B8635917
M. Wt: 216.22 g/mol
InChI Key: FHCYIKLYAHPLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04570005

Procedure details

2.0 g of 2-(4-difluoromethoxyphenyl)-2-methylpropyl alcohol, 2.0 g of m-phenoxybenzyl chloride, 20 g of 50% NaOH and 0.3 g of triethylbenzyl ammonium bromide were stirred at 50° C. for 2 hours. Then, H2O and benzene were added to the reaction mixture, and the mixture was sufficiently shaken and the benzene layer was separated, washed with water, dried over Na2SO4, and evaporated under reduced pressure, and the obtained crude ether was purified by column chromatography on 130 g of silica gel (2:3 mixed solvent of toluene and hexane was used as eluent) to give 3.0 g of the desired ether (the yield was 81% of the theoretical yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:15])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:14])([CH3:13])[CH2:11][OH:12])=[CH:6][CH:5]=1.[O:16]([C:23]1[CH:24]=[C:25]([CH:28]=[CH:29][CH:30]=1)[CH2:26]Cl)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[Na+].O>[Br-].C([N+](CC)(CC)CC1C=CC=CC=1)C.C1C=CC=CC=1>[F:1][CH:2]([F:15])[O:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([CH3:13])([CH3:14])[CH2:11][O:12][CH2:26][C:25]2[CH:28]=[CH:29][CH:30]=[C:23]([O:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:24]=2)=[CH:8][CH:9]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C(CO)(C)C)F
Name
Quantity
2 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(CCl)C=CC1
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was sufficiently shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the benzene layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude ether
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on 130 g of silica gel (2:3 mixed solvent of toluene and hexane was used as eluent)
CUSTOM
Type
CUSTOM
Details
to give 3.0 g of the desired ether (the yield was 81% of the
CUSTOM
Type
CUSTOM
Details
theoretical yield)

Outcomes

Product
Name
Type
Smiles
FC(OC1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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